molecular formula C16H24N4O2S B6457213 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine CAS No. 2549010-18-4

4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine

Cat. No.: B6457213
CAS No.: 2549010-18-4
M. Wt: 336.5 g/mol
InChI Key: OZHXLZLEWHSYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a cyclopropanesulfonyl group and a pyrimidine ring with cyclopropyl and dimethyl substitutions. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine precursors. The cyclopropanesulfonyl group is introduced through a sulfonylation reaction, where cyclopropanesulfonyl chloride reacts with piperazine under basic conditions. The resulting intermediate is then coupled with a pyrimidine derivative through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a thiol or sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biochemical pathways and understanding molecular mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies focus on its pharmacokinetics, bioavailability, and efficacy in preclinical models.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties enable the creation of products with enhanced performance characteristics, such as improved stability, reactivity, or selectivity.

Mechanism of Action

The mechanism of action of 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and influencing cellular pathways. Detailed studies on its binding kinetics and molecular interactions help elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares a similar piperazine-pyrimidine core but differs in its substituents, leading to distinct chemical and biological properties.

    4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol: Another compound with a cyclopropanesulfonyl-piperazine structure, but with different functional groups attached.

Uniqueness

4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine stands out due to its specific combination of cyclopropyl and dimethyl substitutions on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-cyclopropyl-4-(4-cyclopropylsulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-11-12(2)17-15(13-3-4-13)18-16(11)19-7-9-20(10-8-19)23(21,22)14-5-6-14/h13-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHXLZLEWHSYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)S(=O)(=O)C3CC3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.